molecular formula C12H17NO B063297 Benzyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 183275-87-8

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B063297
CAS No.: 183275-87-8
M. Wt: 191.27 g/mol
InChI Key: HKJDMUFGBWLGAV-UHFFFAOYSA-N
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Description

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group attached to a tetrahydrofuran ring via a methylene bridge, with an amine group at the end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of benzyl halides with tetrahydrofuran derivatives under basic conditions. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with tetrahydrofuran-2-methanamine in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
  • (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
  • (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Comparison: Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .

Biological Activity

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a tetrahydrofuran moiety, contributing to its unique structural characteristics. The molecular formula is C₁₂H₁₇NO, positioning it within the amine class of compounds. The presence of both the aromatic benzyl and the aliphatic tetrahydrofuran enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Neuropharmacological Effects : Investigations have shown that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Anticancer Properties : There is emerging evidence supporting its role in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating synaptic transmission and influencing neuronal function.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in cancer progression or microbial resistance.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Salmonella enterica0.8 μg/mL

These findings suggest that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Studies

In vitro receptor binding assays revealed that this compound interacts with serotonin and dopamine receptors. Electrophysiological recordings demonstrated that administration of the compound resulted in increased neurotransmitter release in neuronal cultures, indicating potential antidepressant effects.

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer cells. The compound exhibited IC50 values ranging from 20 to 50 μM, highlighting its potential as a lead compound for anticancer drug development .
  • Neuropharmacological Effects :
    In an animal model, administration of this compound resulted in significant behavioral changes consistent with antidepressant activity, as measured by the forced swim test and tail suspension test.

Properties

IUPAC Name

N-benzyl-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDMUFGBWLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389937
Record name N-Benzyl-1-(oxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183275-87-8
Record name N-Benzyl-1-(oxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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